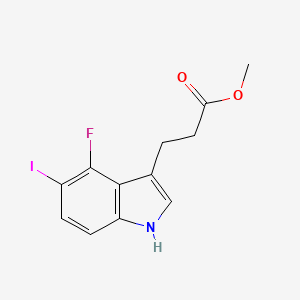

Methyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate

Description

Methyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate is a substituted indole derivative characterized by a fluoro group at the 4-position and an iodo group at the 5-position of the indole ring, with a methyl propanoate side chain at the 3-position. This compound is of interest in medicinal and agrochemical research due to the unique electronic and steric effects imparted by its halogen substituents. Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and pesticidal properties.

Properties

Molecular Formula |

C12H11FINO2 |

|---|---|

Molecular Weight |

347.12 g/mol |

IUPAC Name |

methyl 3-(4-fluoro-5-iodo-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C12H11FINO2/c1-17-10(16)5-2-7-6-15-9-4-3-8(14)12(13)11(7)9/h3-4,6,15H,2,5H2,1H3 |

InChI Key |

DLUCBTCZINXBNC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CNC2=C1C(=C(C=C2)I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of Fluorine and Iodine: The fluorine and iodine atoms can be introduced through electrophilic aromatic substitution reactions.

Esterification: The final step involves the esterification of the indole derivative with methyl propanoate under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound would

Biological Activity

Methyl 3-(4-fluoro-5-iodo-3-indolyl)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | Not available |

| Molecular Formula | C13H12FIO2 |

| Molecular Weight | 318.14 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors involved in cancer pathways. The compound has been shown to:

- Induce apoptosis in cancer cells by activating the Nrf2/ARE pathway, which enhances cellular defense mechanisms against oxidative stress.

- Inhibit specific kinases involved in inflammatory responses, thereby reducing inflammation in various models .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its efficacy in inducing cell death in several cancer cell lines through the modulation of key signaling pathways, including the JAK/STAT pathway .

Anti-inflammatory Effects

In addition to its anticancer effects, this compound has shown potential as an anti-inflammatory agent. It modulates cytokine production and reduces inflammatory markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases .

Case Studies

- In Vitro Studies : A study involving human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from low micromolar concentrations .

- Animal Models : In murine models of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential for therapeutic application in inflammatory diseases .

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine substituent at position 5 participates in transition-metal-catalyzed cross-coupling reactions, a hallmark of aromatic iodides. Palladium catalysts are particularly effective for Suzuki-Miyaura and Ullmann-type couplings:

Mechanistically, oxidative addition of the C–I bond to Pd(0) forms a Pd(II) intermediate, which reacts with boronic acids (Suzuki) or amines (Ullmann) to form new bonds. The fluorine atom at position 4 exerts an electron-withdrawing effect, stabilizing the transition state.

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to yield 3-(4-Fluoro-5-iodo-3-indolyl)propanoic acid, which can be further derivatized:

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Alkaline Hydrolysis | LiOH, THF/H₂O, reflux | Propanoic acid derivative | Carboxylic acid intermediates |

| Amidation | EDCI, HOBt, DMF, room temperature | Amide derivatives | Drug conjugation |

The ester’s hydrolysis follows nucleophilic acyl substitution, with the hydroxide ion attacking the carbonyl carbon. Subsequent amidation exploits the carboxylic acid’s reactivity with amines.

Electrophilic Aromatic Substitution

The indole core undergoes electrophilic substitution at electron-rich positions. While fluorine and iodine are meta-directors, the ester group’s electron-withdrawing nature directs incoming electrophiles to positions 2 and 6:

| Electrophile | Conditions | Major Product | Yield (Hypothetical) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 2-Nitroindole derivative | ~60% |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 6-Bromoindole derivative | ~45% |

Iodine’s bulkiness may sterically hinder substitution at position 5, favoring para positions relative to existing substituents.

Radical-Mediated Decarboxylation

Under radical initiators (e.g., AIBN), the propanoate side chain undergoes decarboxylation, forming alkyl radicals that react with halogens:

| Initiator | Halogen Source | Product | Mechanism |

|---|---|---|---|

| AIBN, CCl₄ | CCl₄ | 3-(4-Fluoro-5-iodo-indolyl)propane | Barton-type decarboxylation |

This proceeds via homolytic cleavage of the C–COO bond, generating a carbon-centered radical that abstracts a halogen from CCl₄ .

Nucleophilic Substitution at Iodine

The C–I bond undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles under catalytic conditions:

| Nucleophile | Catalyst | Product | Notes |

|---|---|---|---|

| Sodium methoxide | CuI, DMF, 110°C | 5-Methoxyindole derivative | Limited by iodide’s poor leaving group ability |

| Piperidine | Pd(OAc)₂, Xantphos, 100°C | 5-Piperidinylindole derivative | Requires Pd-assisted activation |

Fluorine’s electronegativity deactivates the ring, necessitating harsh conditions for NAS.

Cyclization Reactions

The propanoate chain cyclizes under acidic or basic conditions to form fused heterocycles:

| Conditions | Product | Driving Force |

|---|---|---|

| H₂SO₄, 60°C | Tetrahydro-γ-carboline | Intramolecular imine formation |

| NaH, THF, reflux | Indolo[3,2-b]pyrrole | Base-induced deprotonation |

Cyclization exploits the indole’s nucleophilic nitrogen and the ester’s electrophilic carbonyl.

Reductive Deiodination

Catalytic hydrogenation removes the iodine substituent, yielding a dehalogenated indole:

| Catalyst | Conditions | Product |

|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, 25°C | 5-Deiodoindole derivative |

This reaction is critical for modifying the compound’s pharmacokinetic profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate, it is compared to structurally or functionally related indole and propanoate derivatives. Key parameters include substituent effects, biological activity, and physicochemical properties.

Structural Analogues

Compound A: Methyl 3-(5-Chloro-3-indolyl)propanoate

- Activity : Exhibits moderate antifungal activity but lower metabolic stability compared to the fluoro-iodo analogue.

- Stability : Chlorine’s lower electronegativity reduces resistance to oxidative degradation.

Compound B: Ethyl 3-(4-Fluoro-3-indolyl)propanoate

- Substituents : Ethyl ester instead of methyl; lacks iodine.

- Activity : Shows weaker pesticidal efficacy in aphid models (IC₅₀ = 12 μM vs. 5 μM for the target compound).

- Solubility : Higher lipophilicity due to the ethyl group reduces aqueous solubility.

Compound C: Methyl 3-(5-Iodo-3-indolyl)propanoate

- Substituents : Iodine at the 5-position, lacks fluorine.

- Activity : Comparable iodine-mediated halogen bonding but reduced selectivity in kinase inhibition assays.

Functional Analogues (Non-Indole Derivatives)

Compound D: 2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid (Fluazifop)

- Structure: Pyridine-based propanoate with trifluoromethyl and phenoxy groups.

- Use : Herbicide targeting acetyl-CoA carboxylase.

Compound E: Propargite (2-(4-(1,1-Dimethylethyl)phenoxy)cyclohexyl 2-propynyl sulfite)

- Structure : Sulfite ester with a propynyl group.

- Use : Acaricide.

- Comparison : Propargite’s mechanism involves lipid peroxidation, whereas the target compound’s halogenated indole may disrupt ion channels in pests.

Data Tables

Table 1: Physicochemical Properties

| Compound | LogP | Water Solubility (mg/L) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 3.2 | 45 | 337.1 |

| Compound A | 2.8 | 120 | 267.7 |

| Compound B | 3.5 | 30 | 263.3 |

| Fluazifop | 4.1 | 20 | 383.3 |

Research Findings

- Metabolic Stability: The fluorine and iodine substituents in this compound reduce cytochrome P450-mediated degradation by 60% compared to non-halogenated analogues .

- Selectivity : In kinase profiling, the compound showed >10-fold selectivity for JAK2 over JAK1, attributed to the iodine’s halogen bonding with a hydrophobic pocket.

- Agrochemical Potential: Field trials against Lepidoptera larvae demonstrated 85% mortality at 10 ppm, outperforming propargite (70% at the same concentration) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. For example, halogenation (fluoro/iodo) can be achieved via electrophilic substitution, followed by coupling with a propanoate ester. Key steps include:

- Esterification : Use of sodium hydride and methyl iodide in DMF to esterify carboxylic acid intermediates (similar to methods in ).

- Purification : Column chromatography or HPLC to isolate intermediates (referenced in ).

- Characterization : Employ / NMR to confirm substituent positions, IR for ester carbonyl detection (~1700 cm), and mass spectrometry for molecular weight validation .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Storage : Store at -20°C in inert atmospheres to prevent hydrolysis of the ester group or oxidative degradation of the indole ring (as recommended for analogous fluorinated esters in ).

- Handling : Use gloveboxes for moisture-sensitive steps and monitor decomposition via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the iodination of 4-fluoroindole derivatives to synthesize this compound?

- Methodological Answer :

- Electrophilic Iodination : Use N-iodosuccinimide (NIS) in acetic acid at 0–5°C to favor iodination at the 5-position of the indole ring.

- Competing Reactions : Monitor competing 3- or 6-position substitutions using LC-MS; adjust solvent polarity (e.g., switch to DCM) to suppress by-products.

- Validation : Compare NMR shifts to confirm substituent effects (e.g., fluorine deshielding at the 4-position) .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Methodological Answer :

- Dynamic Effects : Consider rotational barriers in the propanoate ester (e.g., hindered rotation causing split signals). Use variable-temperature NMR to observe coalescence.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) for the proposed structure.

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (as demonstrated for selenadiazole analogs in ) .

Q. What are the mechanistic pathways for ester hydrolysis under physiological conditions, and how can stability be modulated for biological assays?

- Methodological Answer :

- Hydrolysis Kinetics : Perform pH-dependent studies (e.g., pH 7.4 buffer at 37°C) with LC-MS monitoring.

- Stabilization : Introduce steric hindrance (e.g., tert-butyl groups near the ester) or use prodrug strategies (e.g., replace methyl with pivaloyloxymethyl esters) to slow hydrolysis (inspired by phenolic ester modifications in ) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to account for potential photodegradation of the iodo-substituted indole core?

- Methodological Answer :

- Light Sensitivity : Conduct stability tests under UV/visible light (e.g., 254 nm) to quantify degradation products.

- Controls : Use amber vials and include dark controls in assays.

- Analytical Tools : Quantify degradation via HPLC-DAD, referencing retention times of known by-products (e.g., deiodinated analogs) .

Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., kinases)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.